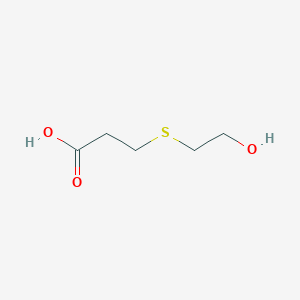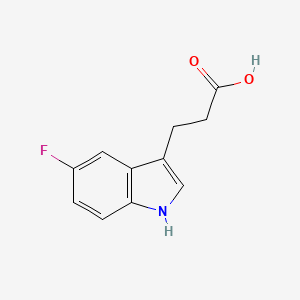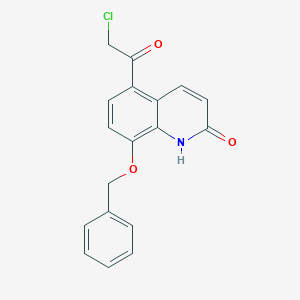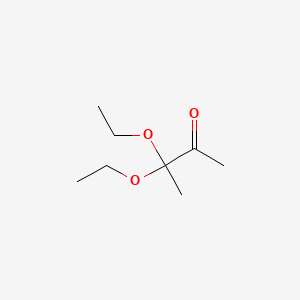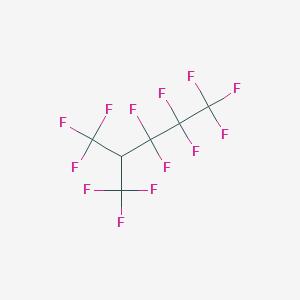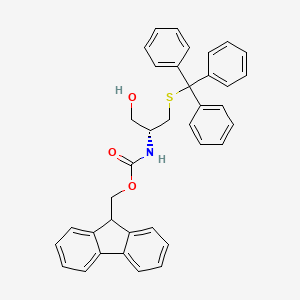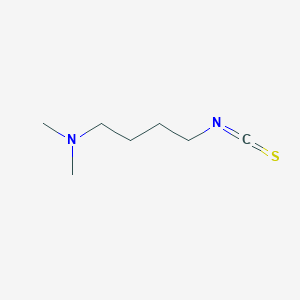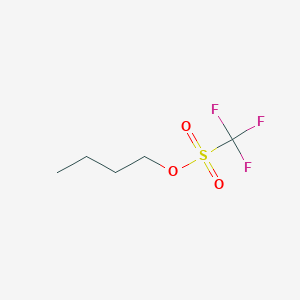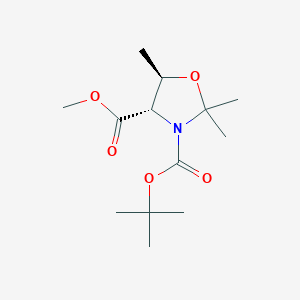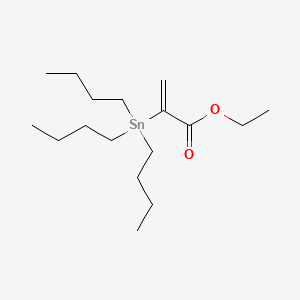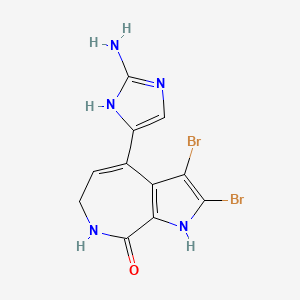
ステベンシン
概要
説明
Stevensine is a bromopyrrole alkaloid originally isolated from marine sponges, specifically from species such as Pseudaxinyssa cantharella and Axinella corrugata . This compound has garnered significant interest due to its unique structure and potential biological activities.
科学的研究の応用
Chemistry: Stevensine serves as a model compound for studying bromopyrrole alkaloids and their synthetic pathways.
Industry: The unique structure of Stevensine makes it a valuable compound for developing new materials and chemical processes.
作用機序
Stevensine is a bromopyrrole alkaloid originally isolated from marine sponges, specifically the species Pseudaxinyssa cantharella and Axinella corrugata . This compound has been shown to have various bioactive properties, making it a subject of interest in the field of medicinal applications .
Target of Action
It is known that stevensine and other similar compounds have been shown to function as anything from antitumor to antibacterial agents when tested for medicinal applications .
Mode of Action
It is known that stevensine, as well as other secondary metabolite bromopyrroles from sponges, have been shown to function as anti-feeding agents against predatory fish such as bluehead wrasse . This suggests that Stevensine may interact with its targets to deter predation, thereby contributing to the survival of the marine sponges it is found in .
Biochemical Pathways
The biosynthetic origin of Stevensine has been explored, with histidine identified as a precursor involved in Stevensine biosynthesis . .
Result of Action
In vitro tests have shown that Stevensine functions as an antimicrobial agent . . This suggests that Stevensine may have selective antimicrobial activity.
Action Environment
Stevensine is present in marine sponges in concentrations of approximately 19 mg/mL . It has been shown to deter feeding in a laboratory setting in concentrations as low as 2.25 mg/mL, while deterring in the field requires as much as 12 mg/mL . This indicates that the action, efficacy, and stability of Stevensine can be influenced by environmental factors such as the concentration of Stevensine in the environment .
生化学分析
Biochemical Properties
Stevensine plays a crucial role in various biochemical reactions, primarily due to its interaction with enzymes and proteins. It has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties . Stevensine interacts with proteins by binding to their active sites, leading to enzyme inhibition. This interaction is primarily driven by the brominated pyrrole and imidazole rings, which form strong hydrogen bonds and hydrophobic interactions with the target proteins . Additionally, Stevensine has been observed to interact with other biomolecules such as nucleic acids, potentially affecting DNA replication and transcription processes .
Cellular Effects
Stevensine exerts significant effects on various types of cells and cellular processes. In bacterial cells, Stevensine disrupts cell wall synthesis, leading to cell lysis and death . In mammalian cells, Stevensine has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . It modulates gene expression by interacting with transcription factors and altering their binding to DNA . Furthermore, Stevensine affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced ATP production and altered metabolic flux .
Molecular Mechanism
The molecular mechanism of action of Stevensine involves several key steps. Firstly, Stevensine binds to the active sites of target enzymes, forming stable enzyme-inhibitor complexes . This binding is facilitated by the brominated pyrrole and imidazole rings, which interact with amino acid residues in the enzyme’s active site . The inhibition of enzyme activity leads to downstream effects on cellular processes, such as disrupted cell wall synthesis in bacteria and altered gene expression in mammalian cells . Additionally, Stevensine has been shown to induce oxidative stress by generating reactive oxygen species, further contributing to its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Stevensine have been observed to change over time. Stevensine is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly when exposed to light and oxygen . Long-term studies have shown that Stevensine can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent alterations in gene expression . In in vitro studies, Stevensine has been shown to maintain its antimicrobial activity for several days, while in in vivo studies, its effects can last for weeks .
Dosage Effects in Animal Models
The effects of Stevensine vary with different dosages in animal models. At low doses, Stevensine exhibits antimicrobial and antitumor activities without significant toxicity . At higher doses, Stevensine can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect, while doses above this threshold can lead to adverse effects . These findings highlight the importance of careful dosage optimization in the therapeutic application of Stevensine .
Metabolic Pathways
Stevensine is involved in several metabolic pathways, primarily those related to its antimicrobial and antitumor activities. It interacts with enzymes involved in the synthesis of bacterial cell walls, leading to the inhibition of peptidoglycan synthesis . Stevensine also affects metabolic flux by inhibiting key metabolic enzymes, resulting in altered levels of metabolites such as ATP and NADH . Additionally, Stevensine has been shown to interact with cofactors such as flavin adenine dinucleotide and nicotinamide adenine dinucleotide, further influencing metabolic pathways .
Transport and Distribution
Within cells and tissues, Stevensine is transported and distributed through various mechanisms. It is taken up by cells via passive diffusion and active transport, involving specific transporters and binding proteins . Once inside the cell, Stevensine can accumulate in specific compartments, such as the cytoplasm and nucleus . Its distribution is influenced by factors such as its hydrophobicity and the presence of binding proteins that facilitate its transport to target sites .
Subcellular Localization
Stevensine exhibits specific subcellular localization, which is crucial for its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with enzymes and nucleic acids . The subcellular localization of Stevensine is influenced by targeting signals and post-translational modifications that direct it to specific compartments . For example, Stevensine may undergo phosphorylation or acetylation, which can affect its localization and activity . The precise localization of Stevensine within cells is essential for its ability to exert its biochemical and cellular effects .
準備方法
The total synthesis of Stevensine has been achieved through various synthetic routes. One notable method involves the use of bromination reactions to introduce bromine atoms into the pyrrole ring The synthetic route typically involves multiple steps, including the formation of the pyrrole ring, bromination, and subsequent cyclization to form the final alkaloid structure
化学反応の分析
Stevensine undergoes several types of chemical reactions, including:
Oxidation: Stevensine can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the bromine atoms in Stevensine.
Substitution: Stevensine can undergo substitution reactions where the bromine atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
類似化合物との比較
Stevensine is unique among bromopyrrole alkaloids due to its specific structure and biological activities. Similar compounds include:
Bromoageliferin: Another bromopyrrole alkaloid with antimicrobial properties.
Hymenialdisine: A brominated guanidine derivative with insecticidal activity.
Debromohymenialdisine: A related compound with similar biological activities.
These compounds share structural similarities with Stevensine but differ in their specific biological activities and applications.
特性
IUPAC Name |
4-(2-amino-1H-imidazol-5-yl)-2,3-dibromo-6,7-dihydro-1H-pyrrolo[2,3-c]azepin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br2N5O/c12-7-6-4(5-3-16-11(14)17-5)1-2-15-10(19)8(6)18-9(7)13/h1,3,18H,2H2,(H,15,19)(H3,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIBKSGUBSYKLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(C2=C(C(=O)N1)NC(=C2Br)Br)C3=CN=C(N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br2N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50451503 | |
| Record name | stevensine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50451503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99102-22-4 | |
| Record name | Odiline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99102-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stevensine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099102224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | stevensine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50451503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | STEVENSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44PB7HEQ22 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


